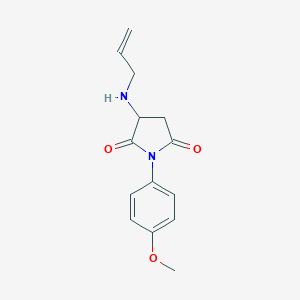![molecular formula C28H29NO5 B431276 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ACETATE](/img/structure/B431276.png)
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ACETATE is a chemical compound with the molecular formula C28H29NO5 and a molecular weight of 459.53356 g/mol . This compound is known for its unique structural features, which include a benzyloxyphenyl group and a tert-butylbenzoyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ACETATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ACETATE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system being studied. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzyloxy)phenyl]-2-oxoethyl [(4-methylbenzoyl)amino]acetate
- 2-[4-(Benzyloxy)phenyl]-2-oxoethyl [(4-ethylbenzoyl)amino]acetate
- 2-[4-(Benzyloxy)phenyl]-2-oxoethyl [(4-isopropylbenzoyl)amino]acetate
Uniqueness
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ACETATE is unique due to the presence of the tert-butylbenzoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C28H29NO5 |
|---|---|
Molecular Weight |
459.5g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-[(4-tert-butylbenzoyl)amino]acetate |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)23-13-9-22(10-14-23)27(32)29-17-26(31)34-19-25(30)21-11-15-24(16-12-21)33-18-20-7-5-4-6-8-20/h4-16H,17-19H2,1-3H3,(H,29,32) |
InChI Key |
LSVCFVHVAMSQFB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-6-methoxy-2-[4-(pentyloxy)benzylidene]benzo[de]chromen-3(2H)-one](/img/structure/B431193.png)
![1-(4-Fluorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B431195.png)

![(2E)-2-(3,5-dichloro-2-methoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B431198.png)
![4-(4-methoxybenzyl)-1-(propylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B431201.png)
![1-(isopropylthio)-4-(4-methoxybenzyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B431203.png)
![1-(benzylsulfanyl)-4-(2-phenylethyl)-6,7-dihydrospiro(benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexane)-5(4H)-one](/img/structure/B431205.png)
![1-(ethylsulfanyl)-4-benzyl-6,7-dihydrospiro(benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexane)-5(4H)-one](/img/structure/B431207.png)
![1-(isopentylsulfanyl)-4-(2-methylphenyl)-6,7-dihydrospiro(benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexane)-5(4H)-one](/img/structure/B431208.png)
![1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B431209.png)
![2-(4-chlorophenyl)-3-[4-(2,6-diisopropylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B431210.png)
![10-(4-methoxyphenyl)-13-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B431211.png)
![2-(4-chlorophenyl)-3-[3-(5-isopropyl-2-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B431212.png)
![2-(4-chlorophenyl)-3-[3-(2-ethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B431215.png)
